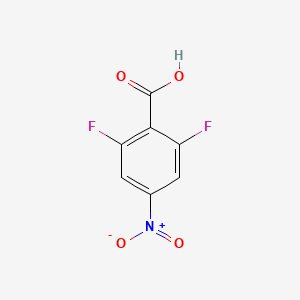
2,6-Difluoro-4-nitrobenzoic acid
概要
説明
2,6-Difluoro-4-nitrobenzoic acid is a chemical compound with the molecular formula C7H3F2NO4 . It has a molecular weight of 203.1 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3F2NO4/c8-4-1-3 (10 (13)14)2-5 (9)6 (4)7 (11)12/h1-2H, (H,11,12) and the InChI key is VDDOEPCUFDOETL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a melting point of 92-96°C and a predicted boiling point of 335.5±42.0 °C .科学的研究の応用
Biomonitoring of Chemical Exposure
- Biomonitoring in Workers : A study by Jones et al. (2005) explored the monitoring of urinary metabolites in workers exposed to nitrotoluenes, including 2,6-dinitrobenzoic acid, a chemical structurally related to 2,6-Difluoro-4-nitrobenzoic acid. This research highlighted the importance of developing methods to biomonitor workers exposed to such chemicals, indicating potential applications in occupational health and safety (Jones et al., 2005).
Environmental Sensing and Pollution Monitoring
- Detection of Pollutants : Ghosh et al. (2015) reported on luminescent metal-organic frameworks (MOFs) capable of sensing nitroaromatics like 4-nitrobenzoic acid, which is similar to this compound. These MOFs were effective in detecting explosive and pollutant nitroaromatic compounds in environmental water samples, suggesting potential applications in environmental monitoring (Ghosh et al., 2015).
Material Science and Engineering
- Chemical Modification of Surfaces : Tsubota et al. (2006) investigated the chemical reaction of hydrogenated diamond surfaces with nitrobenzoic acid derivatives, including molecules structurally related to this compound. This research could be relevant to the development of advanced materials and surface treatments in engineering and nanotechnology (Tsubota et al., 2006).
Safety and Hazards
作用機序
Target of Action
The primary target of 2,6-Difluoro-4-nitrobenzoic acid It is known that this compound is used in suzuki–miyaura coupling reactions , which suggests that its primary targets could be organoboron reagents used in these reactions.
Mode of Action
The mode of action of This compound involves its interaction with these organoboron reagents. In the Suzuki–Miyaura coupling reaction, the compound may act as an electrophile, reacting with the organoboron reagents, which act as nucleophiles .
Biochemical Pathways
The biochemical pathways affected by This compound are related to the Suzuki–Miyaura coupling reactions. These reactions are part of the broader class of palladium-catalyzed cross coupling reactions, which are widely used in organic synthesis . The downstream effects of these reactions include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Result of Action
The result of the action of This compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, which can have various applications in fields such as medicinal chemistry and materials science .
生化学分析
Biochemical Properties
2,6-Difluoro-4-nitrobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor for certain enzymes, thereby modulating their activity. The nitro group in this compound is particularly reactive and can participate in redox reactions, influencing the overall biochemical pathways in which it is involved .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of the nitro group can lead to the generation of reactive nitrogen species, which can modulate signaling pathways and gene expression . Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the binding interaction with specific biomolecules, such as enzymes and proteins. The compound can inhibit or activate these biomolecules, leading to changes in their activity. For instance, the nitro group can participate in redox reactions, altering the redox state of the enzyme and affecting its function . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under acidic or basic conditions . Long-term exposure to this compound can lead to changes in cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can exhibit toxic or adverse effects. Studies have shown that high doses of this compound can lead to oxidative stress and cellular damage, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. For instance, the compound can be metabolized by enzymes involved in redox reactions, leading to the formation of reactive intermediates . These intermediates can further interact with other biomolecules, influencing the overall metabolic flux and metabolite levels within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . For example, the compound may be transported into the mitochondria, where it can influence mitochondrial function and energy metabolism .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, the presence of specific targeting signals can direct the compound to the nucleus, where it can interact with nuclear proteins and influence gene expression .
特性
IUPAC Name |
2,6-difluoro-4-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO4/c8-4-1-3(10(13)14)2-5(9)6(4)7(11)12/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDOEPCUFDOETL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)O)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

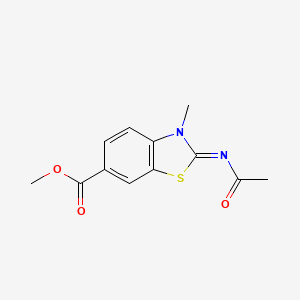
![N-methyl-2-(2-phenoxyacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2606874.png)
![1-(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)prop-2-en-1-one](/img/structure/B2606876.png)
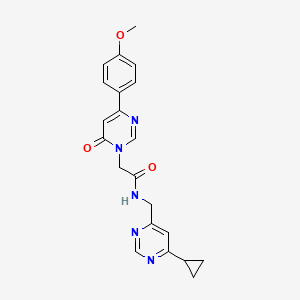
![N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2606878.png)
![2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2606879.png)
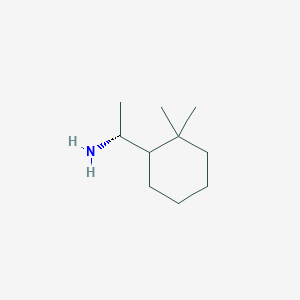

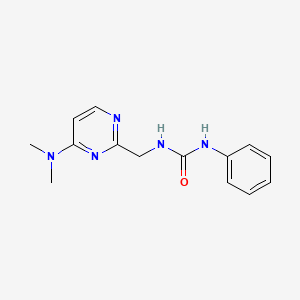


![N-(2-chlorophenyl)-2-((6-(3-methoxybenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2606893.png)

